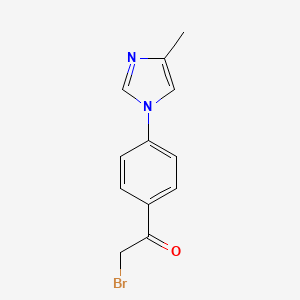

2-bromo-1-(4-(4-méthyl-1H-imidazol-1-yl)phényl)éthanone

Vue d'ensemble

Description

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Applications De Recherche Scientifique

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various biological targets, including enzymes and receptors, leading to their diverse therapeutic effects .

Mode of Action

For instance, they can bind to the active sites of enzymes, altering their function . The presence of the imidazole ring in the compound structure may contribute to its interaction with its targets .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Given the broad range of biological activities of imidazole derivatives, the effects can be diverse, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s stability and its interaction with its targets . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone typically involves the bromination of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted imidazoles, ketones, carboxylic acids, alcohols, and amines, depending on the type of reaction and the reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-bromo-1-methyl-1H-imidazole

- 4-bromo-1H-imidazole

- N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Uniqueness

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is unique due to the presence of both the bromine atom and the 4-methyl-1H-imidazol-1-yl group. This combination imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .

Activité Biologique

2-Bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (CAS Number: 810662-38-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is C12H11BrN2O, with a molecular weight of 279.133 g/mol. Key physical properties include:

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 417.9 ± 30.0 °C at 760 mmHg

- Flash Point : 206.6 ± 24.6 °C

Synthesis

The synthesis of this compound typically involves the bromination of phenolic precursors followed by the introduction of the imidazole moiety. The synthetic routes may vary, but they generally aim to enhance yield and purity while minimizing by-products.

Antibacterial Activity

Research indicates that 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound is particularly effective against S. aureus and E. coli, showing a complete bactericidal effect within a short time frame .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common fungal pathogens:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

The observed antifungal effects are attributed to the imidazole ring, which is known for its ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis .

Structure-Activity Relationships (SAR)

The biological activity of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone can be influenced by modifications to its structure:

- Bromine Substitution : The presence of bromine enhances lipophilicity, improving membrane penetration.

- Imidazole Ring : This moiety is crucial for binding to biological targets and enhancing antimicrobial activity.

Studies have shown that variations in substituents on the phenyl ring can lead to significant changes in potency, indicating that careful structural modifications could yield even more effective derivatives .

Case Studies

One notable study evaluated the efficacy of this compound in vivo using animal models infected with S. aureus and E. coli. The results indicated that treatment with the compound significantly reduced bacterial load compared to controls, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Propriétés

IUPAC Name |

2-bromo-1-[4-(4-methylimidazol-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-9-7-15(8-14-9)11-4-2-10(3-5-11)12(16)6-13/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQQZQZAQABIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648615 | |

| Record name | 2-Bromo-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

810662-38-5 | |

| Record name | 2-Bromo-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.